An In-depth Technical Guide on 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: Molecular Structure, Properties, and Biological Activities
An In-depth Technical Guide on 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: Molecular Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and known biological activities of the heterocyclic compound 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. The information is compiled from various scientific sources to support research and development efforts in medicinal chemistry and pharmacology.
Molecular Structure and Identification
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, also known as 4-azaindole-3-carboxylic acid, is a bicyclic heteroaromatic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with a carboxylic acid group substituted at the 3-position of the pyrrolo[3,2-b]pyridine core.
Key Identifiers:
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IUPAC Name: 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid[1]
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CAS Number: 860496-20-4[1]
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Molecular Formula: C₈H₆N₂O₂[1]
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SMILES: C1=CC2=C(C(=CN2)C(=O)O)N=C1[1]
Physicochemical Properties
The physicochemical properties of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Weight | 162.15 g/mol | [1][2] |
| Appearance | White to yellow powder/crystalline solid | [3] |
| Boiling Point | 446.8 ± 25.0 °C at 760 mmHg (Predicted) | [3] |
| Melting Point | Data not extensively documented | [3] |
| Solubility | Moderately soluble in polar solvents, good solubility in DMSO, slightly soluble in water. | [3] |
| pKa | Data not available |
Synthesis
Biological Activities and Mechanisms of Action
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core scaffold serves as a versatile template for the development of novel therapeutic agents.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Experimental Data:
| Bacterial Strain | Zone of Inhibition (mm) |
| Escherichia coli | 15 |
| Staphylococcus aureus | 13 |
Source: Antibacterial and cytotoxicity studies of pyrrolo-based organic scaffolds and their binding interaction with bovine serum albumin
Mechanism of Action: Molecular docking studies suggest that the antibacterial activity of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid may be attributed to the inhibition of bacterial DNA gyrase. This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.
Experimental Protocol: Agar Well Diffusion Method (General)
A general protocol for determining antibacterial activity using the agar well diffusion method is as follows:
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Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.
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Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly swabbed with the bacterial inoculum.
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Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
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Application of Test Compound: A specific concentration of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A solvent control is also included.
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Incubation: The plates are incubated at 37°C for 18-24 hours.
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Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Anticancer Activity
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have shown promise as anticancer agents. While specific data for the parent carboxylic acid is limited, related compounds have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been identified as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), an enzyme implicated in the fatty acid synthesis pathway that is often upregulated in cancer cells.
Experimental Protocol: In Vitro ACC1 Inhibition Assay (General)
A general protocol to assess the inhibitory activity of compounds against ACC1 is as follows:
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Enzyme and Substrate Preparation: Recombinant human ACC1 enzyme is prepared. The substrates, acetyl-CoA, ATP, and bicarbonate, are prepared in an appropriate assay buffer.
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Compound Incubation: The test compound (e.g., a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative) at various concentrations is pre-incubated with the ACC1 enzyme.
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Reaction Initiation: The reaction is initiated by the addition of the substrates.
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Detection of Malonyl-CoA Production: The production of malonyl-CoA is measured. This can be done using various methods, such as a coupled-enzyme assay where the consumption of NADH is monitored spectrophotometrically, or by LC-MS/MS analysis.
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IC50 Determination: The concentration of the compound that inhibits 50% of the ACC1 activity (IC50) is calculated from the dose-response curve.
GABAA Receptor Modulation
The 1H-pyrrolo[3,2-b]pyridine scaffold has been identified as a potential modulator of the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is a ligand-gated ion channel that is the primary target for benzodiazepines and other anxiolytic and sedative drugs. While direct experimental data for 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is not available, its structural similarity to other GABAA receptor ligands suggests potential for interaction at the benzodiazepine binding site.
Experimental Protocol: GABAA Receptor Binding Assay (General)
A general protocol for a competitive radioligand binding assay to assess the affinity of a compound for the benzodiazepine site on the GABAA receptor is as follows:
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Membrane Preparation: Crude synaptic membranes are prepared from rodent brain tissue (e.g., cortex or cerebellum).
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Assay Components: The assay includes the prepared membranes, a radioligand that specifically binds to the benzodiazepine site (e.g., [³H]flunitrazepam), and the test compound at various concentrations.
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Incubation: The components are incubated together to allow for competitive binding to the receptors.
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Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
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Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.
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Ki Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a versatile heterocyclic scaffold with demonstrated antibacterial activity and potential for development into anticancer and neurological agents. Further research is warranted to fully elucidate its pharmacological profile, including more detailed investigations into its mechanisms of action, in vivo efficacy, and safety. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this promising compound and its derivatives.
